molecular formula C25H23N3O6 B6514624 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 892265-33-7

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No. B6514624
CAS RN: 892265-33-7
M. Wt: 461.5 g/mol
InChI Key: PYNXWNQHTCCPKD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a quinazolinone core, which is a type of heterocyclic compound. The quinazolinone core is substituted with a dimethoxyphenyl group and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups and a heterocyclic core. The dimethoxyphenyl and acetamide groups are likely to influence the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the dimethoxyphenyl and acetamide groups could influence its solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6/c1-32-17-8-6-7-16(13-17)26-23(29)15-27-20-10-5-4-9-19(20)24(30)28(25(27)31)21-12-11-18(33-2)14-22(21)34-3/h4-14H,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNXWNQHTCCPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

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